Acide (S)-2,6-bis(diméthylamino)hexanoïque

Vue d'ensemble

Description

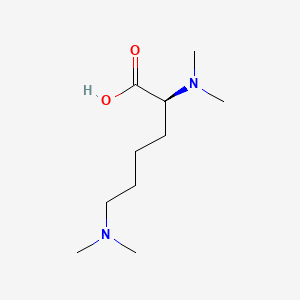

(S)-2,6-Bis(dimethylamino)hexanoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of two dimethylamino groups attached to a hexanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Applications De Recherche Scientifique

(S)-2,6-Bis(dimethylamino)hexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

It is structurally related to 4-amino hexanoic acid, which targets 4-aminobutyrate aminotransferase, a mitochondrial enzyme .

Mode of Action

For instance, Aminocaproic acid, a related compound, binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin .

Biochemical Pathways

Related compounds like hexanoic acid and acetic acid have been shown to trigger differential metabolomic and transcriptomic responses in tobacco cells . These compounds activate genes involved in the establishment of systemic acquired resistance, associated with enhanced synthesis of hydroxycinnamic acids and related conjugates .

Pharmacokinetics

A study on a related compound with a hexanoic acid linker showed that it had good radiochemical stability and exhibited rapid and selective uptake in melanoma cells and tumors .

Result of Action

Structurally related compounds like hexanoic acid have been shown to induce a pre-conditioned state in plant cells, enhancing their defense mechanisms .

Action Environment

For instance, hexanoic acid and azelaic acid, two active ingredients of the nematicidal Melia azedarach fruits water extract, have been evaluated for use on root knot nematodes control .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,6-Bis(dimethylamino)hexanoic acid typically involves the reaction of hexanoic acid with dimethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of (S)-2,6-Bis(dimethylamino)hexanoic acid is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent and high-quality production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2,6-Bis(dimethylamino)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2,6-Bis(dimethylamino)hexanoic acid: The enantiomer of the compound, which may have different biological activities.

N,N-Dimethylhexylamine: A related compound with similar structural features but different functional groups.

Uniqueness

(S)-2,6-Bis(dimethylamino)hexanoic acid is unique due to its specific stereochemistry and the presence of two dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

(S)-2,6-Bis(dimethylamino)hexanoic acid, commonly referred to as DMHA, is a compound that has garnered interest in various fields of research, particularly for its biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of DMHA, supported by data tables and relevant case studies.

Chemical Structure and Properties

(S)-2,6-Bis(dimethylamino)hexanoic acid is characterized by its unique structure featuring two dimethylamino groups attached to a hexanoic acid backbone. This configuration contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

- Molecular Formula : CHNO

- CAS Number : 92175-43-4

Antimicrobial Properties

Research indicates that DMHA exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) were determined, showing that DMHA can inhibit the growth of these bacteria effectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

The results suggest that DMHA has potential as a broad-spectrum antimicrobial agent.

The mechanism through which DMHA exerts its antimicrobial effects involves disrupting bacterial cell membranes. This disruption leads to increased permeability and eventual cell lysis. Additionally, DMHA may interfere with intracellular processes by targeting specific enzymes or receptors involved in cell wall synthesis.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that DMHA not only inhibited bacterial growth but also showed synergistic effects when used in combination with conventional antibiotics. The combination therapy resulted in lower MIC values compared to individual treatments.

- In Vivo Efficacy : In a murine model of infection, DMHA was administered to assess its therapeutic potential. Mice treated with DMHA showed a significant reduction in bacterial load compared to control groups. Histological examinations revealed decreased inflammation and tissue damage in treated mice, indicating a protective effect against infection-induced pathology.

Potential Applications

Given its biological activity, DMHA has several potential applications:

- Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibacterial agents.

- Agricultural Uses : DMHA could be explored as a natural pesticide due to its ability to inhibit microbial growth.

- Cosmetic Formulations : The compound's antimicrobial properties may be beneficial in personal care products aimed at preventing microbial contamination.

Propriétés

IUPAC Name |

(2S)-2,6-bis(dimethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-11(2)8-6-5-7-9(10(13)14)12(3)4/h9H,5-8H2,1-4H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWHSCYWLXEVJP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919330 | |

| Record name | N~2~,N~2~,N~6~,N~6~-Tetramethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92175-43-4 | |

| Record name | 2,2,6,6-Tetramethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092175434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~,N~2~,N~6~,N~6~-Tetramethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.